

Duocarmycin DM Free Base: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Duocarmycin DM free base	
Cat. No.:	B8103467	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin DM is a potent cytotoxic agent belonging to a class of DNA minor groove alkylating agents.[1][2][3] Originally isolated from Streptomyces species, the duocarmycins have garnered significant interest in the field of oncology due to their exceptional potency, with activity often observed in the picomolar range.[4][5] Duocarmycin DM, a synthetic analogue, is of particular importance as a payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[6] This technical guide provides a detailed overview of the chemical structure and a proposed synthesis of **Duocarmycin DM free base**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Duocarmycin DM free base possesses a characteristic curved molecular architecture, which is crucial for its interaction with the minor groove of DNA.[5] The molecule can be conceptually divided into two key subunits: a DNA-binding subunit and a DNA-alkylating subunit.[2]

The chemical structure of **Duocarmycin DM free base** is presented below:

Chemical Formula: C₂₆H₂₆ClN₃O₃[7]

Molecular Weight: 463.96 g/mol [7]



IUPAC Name: [(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indol-3-yl]{5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl}methanone[7]

CAS Number: 1116745-06-2[7]

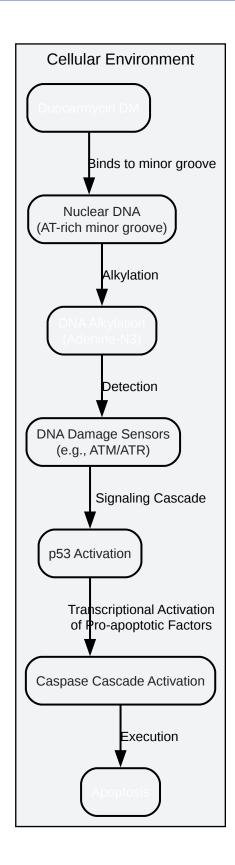
Property	Value	Reference
Molecular Formula	C26H26CIN3O3	[7]
Molecular Weight	463.96 g/mol	[7]
Appearance	Solid Powder	[7]
Solubility	Soluble in DMSO	[7]
Storage	Store at -20°C, protect from light	[7]

Mechanism of Action: DNA Alkylation and Apoptosis

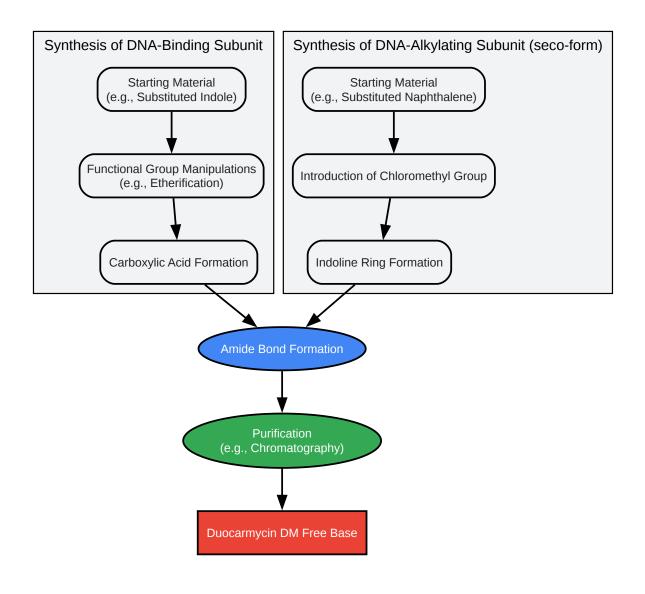
The potent cytotoxicity of Duocarmycin DM stems from its ability to alkylate DNA in a sequence-selective manner, primarily at the N3 position of adenine in AT-rich regions of the minor groove.[2][8] This process is initiated by the binding of the DNA-binding subunit to the minor groove, which then positions the reactive spirocyclopropylcyclohexadienone electrophile of the alkylating subunit for nucleophilic attack by the adenine base.[5]

The covalent modification of DNA leads to a distortion of the DNA helix, interfering with essential cellular processes such as DNA replication and transcription.[2][8] This DNA damage triggers a cellular stress response, ultimately leading to the activation of apoptotic signaling pathways and programmed cell death.[8][9][10]









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